Coenzyme Q4

Catalog No.
S627932
CAS No.
4370-62-1
M.F
C29H42O4
M. Wt
454.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q4

CAS Number

4370-62-1

Product Name

Coenzyme Q4

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+

InChI Key

XGCJRRDNIMSYNC-INVBOZNNSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Focus Areas in Scientific Research:

  • Mitochondrial Function: CoQ4, like CoQ10, is found in the mitochondria, the cell's powerhouse. Research is exploring the role of CoQ4 in mitochondrial function and its potential involvement in various cellular processes.
  • Bioenergetics: Studies are investigating the role of CoQ4 in cellular energy production and its potential effects on bioenergetic pathways [].
  • Antioxidant Activity: Similar to CoQ10, CoQ4 possesses antioxidant properties. Research is ongoing to understand its potential role in protecting cells from oxidative damage [].

Important Note:

  • It is important to note that research on CoQ4 is ongoing and at a relatively early stage compared to CoQ10. More studies are needed to fully understand its potential implications for human health.

Coenzyme Q4, also known as ubiquinone-4, is a member of the ubiquinone family, characterized by its chemical formula C29H42O4C_{29}H_{42}O_{4} and a structure that includes a quinone moiety and four isoprenoid units. It is primarily found in certain bacteria, such as Escherichia coli, and serves essential roles in cellular respiration and energy production by facilitating electron transport within the mitochondrial respiratory chain. Coenzyme Q4 is recognized for its lower hydrophobicity compared to Coenzyme Q10, making it a potential alternative in therapeutic applications where Coenzyme Q10 is ineffective due to its high molecular weight and hydrophobic nature .

, particularly in the electron transport chain. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III. The reduction-oxidation reactions involving Coenzyme Q4 are crucial for ATP production in aerobic respiration. Additionally, Coenzyme Q4 can undergo hydrolysis when conjugated with triphenylphosphonium, resulting in the release of active Coenzyme Q4 within mitochondria .

Biologically, Coenzyme Q4 exhibits antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals. Its ability to substitute for Coenzyme Q10 in deficient cells highlights its functional versatility. Research indicates that Coenzyme Q4 can support mitochondrial function and bioenergetics at lower concentrations than Coenzyme Q10, making it a promising candidate for supplementation in conditions linked to mitochondrial dysfunction, such as heart failure and neurodegenerative diseases .

The synthesis of Coenzyme Q4 can be achieved through various chemical methods. One notable approach involves the use of synthetic pathways that incorporate isoprenoid units into a quinone structure. Recent studies have explored the synthesis of Coenzyme Q4 derivatives designed for targeted delivery to mitochondria, employing triphenylphosphonium as a carrier to enhance cellular uptake. This method allows for effective delivery and subsequent hydrolysis to release active Coenzyme Q4 .

Coenzyme Q4 has several applications in biomedical research and therapeutics:

  • Mitochondrial Studies: It serves as a valuable tool for investigating mitochondrial function and the mechanisms of electron transport.
  • Supplementation: Due to its potential as an alternative to Coenzyme Q10, it may be used in dietary supplements aimed at improving mitochondrial health.
  • Therapeutic Development: Ongoing research aims to develop formulations that utilize Coenzyme Q4 for treating mitochondrial diseases and other disorders associated with oxidative stress .

Studies have shown that Coenzyme Q4 interacts with various cellular components involved in energy metabolism. Its interaction with mitochondrial membranes enhances its bioavailability and efficacy as an electron carrier. Furthermore, research indicates that specific derivatives of Coenzyme Q4 can be effectively targeted to mitochondria, allowing for localized action within cells. These interactions are crucial for understanding how Coenzyme Q4 can be utilized therapeutically .

Coenzyme Q4 is part of a broader class of ubiquinones that includes several other compounds with varying numbers of isoprenoid units. Here are some similar compounds:

Compound NameChemical FormulaIsoprenoid UnitsUnique Features
Coenzyme Q10C59H90O410Most widely studied; high hydrophobicity
Coenzyme Q6C33H50O46Intermediate hydrophobicity; used in some bacteria
Ubiquinone-2C27H42O42Found in some yeast; less effective than CoQ10

Coenzyme Q4's uniqueness lies in its balance of hydrophobicity and functionality, allowing it to serve effectively in both bacterial systems and potential human applications without the drawbacks associated with larger ubiquinones like Coenzyme Q10 .

Molecular Formula and Weight

Coenzyme Q4 is characterized by the molecular formula C29H42O4, representing a complex lipophilic molecule with a molecular weight of 454.64 grams per mole [1] [2]. This compound is catalogued under the Chemical Abstracts Service registry number 4370-62-1 and is assigned PubChem CID 5283545 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,3-dimethoxy-5-methyl-6-[(2E,4E)-3,7,11,15-tetramethylhexadeca-2,4-dienyl]cyclohexa-2,5-diene-1,4-dione [4].

Coenzyme Q4 belongs to the ubiquinone family, a group of lipid-soluble benzoquinones that function as essential components in cellular electron transport and energy production processes [2]. The molecular structure comprises 29 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms, arranged in a configuration that confers specific biochemical and physicochemical properties [1].

PropertyValueReference
Molecular FormulaC29H42O4 [1]
Molecular Weight454.64 g/mol [1] [2]
CAS Number4370-62-1 [1] [9]
PubChem CID5283545 [1]
Chemical ClassUbiquinone (Benzoquinone) [2]

Structural Components

The molecular architecture of Coenzyme Q4 consists of two distinct structural domains that determine its biological functionality and physicochemical characteristics [3] [5]. These components work synergistically to enable the compound's role as a membrane-bound electron carrier and antioxidant [6].

Benzoquinone Ring Moiety

The benzoquinone ring constitutes the redox-active portion of Coenzyme Q4, featuring a 2,3-dimethoxy-5-methyl-1,4-benzoquinone core structure [5] [7]. This aromatic ring system contains two carbonyl groups positioned at the 1 and 4 positions, which are responsible for the compound's electron-accepting and electron-donating capabilities [5]. The ring is further substituted with two methoxy groups (-OCH3) at positions 2 and 3, and a methyl group (-CH3) at position 5 [4] [7].

The benzoquinone moiety serves as the polar head group of the molecule, capable of undergoing reversible reduction to form the corresponding hydroquinone (ubiquinol) form [5] [10]. This redox transformation is fundamental to the compound's biological function in electron transport chains [21]. The quinone ring's electrochemical properties are influenced by the electron-donating methoxy substituents, which modulate the reduction potential and stability of the molecule [5].

Research has demonstrated that the benzoquinone ring maintains structural conservation across all Coenzyme Q species, while the variation in side chain length distinguishes different homologues [3] [19]. The ring structure's design enables specific interactions with enzymatic complexes involved in cellular respiration and energy production [11].

Tetraprenyl Side Chain

The tetraprenyl side chain of Coenzyme Q4 consists of four isoprene units, creating a 20-carbon polyisoprenoid tail with the molecular formula C20H33 [3] [10]. This hydrophobic chain features two double bonds in E,E configuration, specifically located at positions that maintain the extended conformation necessary for membrane integration [4] [6].

The isoprenoid tail serves as a membrane anchor, enabling the molecule to embed within lipid bilayers while positioning the polar benzoquinone head near the aqueous interface [3] [10]. The length of the side chain, comprising four isoprene units, distinguishes Coenzyme Q4 from other ubiquinone homologues such as Coenzyme Q6 (six units) in yeast or Coenzyme Q10 (ten units) in humans [19] [21].

Studies have shown that the tetraprenyl side chain undergoes folding mechanisms that adjust its effective length to optimize interactions with membrane-embedded protein complexes [3]. The hydrophobic nature of this chain, combined with its specific length, determines the compound's membrane localization and lateral diffusion properties within phospholipid bilayers [3] [10].

Structural ComponentDescriptionFormula
Benzoquinone Ring2,3-dimethoxy-5-methyl-1,4-benzoquinoneC8H6O4 (modified)
Tetraprenyl Side Chain20-carbon polyisoprenoid with 4 isoprene unitsC20H33
Methoxy GroupsTwo substituents at positions 2 and 3-OCH3 (×2)
Double BondsE,E configuration in side chainC=C (×2)
Total Isoprene UnitsFour units in side chainC5H8 (×4)

Physicochemical Properties

Solubility and Hydrophobicity Characteristics

Coenzyme Q4 exhibits pronounced hydrophobic characteristics due to its extended polyisoprenoid side chain, resulting in extremely limited water solubility [9] [10]. The compound demonstrates high solubility in organic solvents, with dimethyl sulfoxide providing solubility of 10 milligrams per milliliter (22.00 millimolar), requiring ultrasonic treatment and warming for complete dissolution [9].

The hydrophobicity of Coenzyme Q4 is primarily determined by its 20-carbon isoprenoid tail, which anchors the molecule within the hydrophobic core of lipid bilayers [10]. Research has demonstrated that this amphipathic nature allows the compound to position its polar benzoquinone head group near the aqueous phase while maintaining the hydrophobic tail embedded in the membrane interior [3] [10].

Comparative studies have shown that Coenzyme Q4's reduced hydrophobicity relative to longer-chain homologues like Coenzyme Q10 enhances its cellular uptake and distribution to target membranes [10]. This improved bioavailability stems from the shorter side chain length, which reduces the overall lipophilicity while maintaining membrane association capabilities [10].

The partition coefficient characteristics of Coenzyme Q4 reflect its lipophilic nature, with the compound showing preferential distribution into organic phases over aqueous environments [24]. This property is crucial for its membrane localization and interaction with lipid-embedded enzyme complexes [3].

Redox Properties

The redox properties of Coenzyme Q4 are centered on the benzoquinone ring system, which undergoes reversible two-electron reduction to form the corresponding ubiquinol (hydroquinone) form [5] [18]. This electrochemical transformation is fundamental to the compound's role as an electron carrier in biological systems [10] [21].

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

4

Exact Mass

454.30830982 g/mol

Monoisotopic Mass

454.30830982 g/mol

Heavy Atom Count

33

UNII

I7G555QPVU

Other CAS

4370-62-1

Wikipedia

Coenzyme Q4

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Modify: 2023-08-15

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